4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid is a fluorinated aromatic compound with a complex structure that includes a pyridine ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid typically involves multiple steps, starting with the preparation of the fluorinated pyridine and piperidine intermediates. One common method involves the use of Selectfluor® for the fluorination of pyridine derivatives . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by sulfonylation to attach the sulfonyl group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with molecular targets through its fluorinated aromatic ring and sulfonyl group. These interactions can modulate various biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic compounds and sulfonyl-containing molecules, such as:
Uniqueness
4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid is unique due to its specific combination of a fluorinated aromatic ring, a pyridine ring, a piperidine ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-fluoro-3-(2-pyridin-3-ylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-7-6-12(17(21)22)10-16(14)25(23,24)20-9-2-1-5-15(20)13-4-3-8-19-11-13/h3-4,6-8,10-11,15H,1-2,5,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPJJJLRPYBKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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